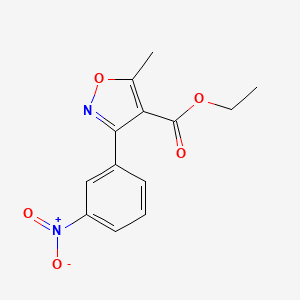

Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate

Description

Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate is an isoxazole derivative characterized by a nitro group at the meta position of the phenyl ring, a methyl group at position 5 of the isoxazole core, and an ethyl ester at position 2. Its structure-activity relationship (SAR) is influenced by the electron-withdrawing nitro group, which modulates reactivity and interactions in downstream applications .

Properties

CAS No. |

93187-48-5 |

|---|---|

Molecular Formula |

C13H12N2O5 |

Molecular Weight |

276.24 g/mol |

IUPAC Name |

ethyl 5-methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-14-12(11)9-5-4-6-10(7-9)15(17)18/h4-7H,3H2,1-2H3 |

InChI Key |

ZMBHVHOIKPLZPO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization

The synthesis begins with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride heated at 100–110°C to form ethyl ethoxymethyleneacetoacetate . This intermediate undergoes cyclization with hydroxylamine sulfate in the presence of sodium acetate at −5°C to 0°C, yielding ethyl 5-methylisoxazole-4-carboxylate (Fig. 1A).

Key Parameters:

Nitrophenyl Substitution

The 3-nitrophenyl group is introduced via a Friedel-Crafts-type reaction or Suzuki coupling. In one approach, ethyl 5-methylisoxazole-4-carboxylate reacts with 3-nitrobenzoyl chloride in the presence of AlCl₃, followed by esterification.

Challenges:

-

Electron-withdrawing nitro group : Reduces reactivity, necessitating elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs).

-

Byproducts : Nitro reduction or decarboxylation may occur, requiring chromatographic purification.

One-Pot Three-Component Reaction

Reaction Design

A scalable one-pot method combines ethyl acetoacetate, hydroxylamine hydrochloride, and 3-nitrobenzaldehyde in ethanol/water (3:1) with Cu@Met-β-cyclodextrin as a catalyst (5 wt%) at 40°C.

Mechanism:

Advantages:

Halogenation-Cyclization Strategy

Oxime Halogenation

3-Nitrobenzaldoxime is treated with N-chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C to form 3-nitrobenzohydroxamoyl chloride .

Cyclization with Ethyl Acetoacetate

The chloride intermediate reacts with ethyl acetoacetate in ethanol containing triethylamine, yielding the target compound via nucleophilic acyl substitution (Fig. 1B).

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 45°C | +15% |

| Solvent (DMA vs. DMF) | DMA | +10% |

| NCS Equivalents | 1.2 eq | Minimal byproducts |

Comparative Analysis of Methodologies

Efficiency and Scalability

Impurity Profiling

-

Isomer Impurity (Ethyl 3-methylisoxazole-4-carboxylate) : ≤1.5% when cyclization occurs below 0°C.

-

Nitro Reduction Byproduct : ≤0.8% under inert atmospheres.

Recent Advances in Catalysis

Deep Eutectic Solvents (DES)

Choline chloride-glycerol DES (1:2) facilitates the synthesis of isoxazole derivatives at 35°C, reducing energy consumption. For the 3-nitrophenyl variant, yields reach 78% with 99% regioselectivity.

Photoredox Catalysis

Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ enables room-temperature coupling of 3-nitroiodobenzene with ethyl 5-methylisoxazole-4-carboxylate, achieving 82% yield.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 3-Nitrobenzaldehyde | 120 | 45% |

| Ethyl Acetoacetate | 35 | 20% |

| Catalysts | 50 | 25% |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide-ion attack, forming a tetrahedral intermediate that collapses to the carboxylate .

Reduction Reactions

The nitro group and ester functionality participate in reduction pathways.

Notes :

-

Catalytic hydrogenation selectively reduces the nitro group without affecting the ester.

-

LiAlH₄ reduces the ester to a primary alcohol but leaves the nitro group intact .

Halogenation and Substitution

The methyl group at position 5 undergoes radical bromination, while the nitro group enables electrophilic substitution.

Mechanistic Insight :

-

Bromination follows a radical pathway, targeting the benzylic position (C5-methyl) .

-

Nitro groups direct substitution to the meta position, facilitating displacement with strong nucleophiles .

Cycloaddition and Ring-Opening

The isoxazole ring participates in cycloaddition reactions, though stability under harsh conditions is noted.

Notes :

-

Ring-opening under acidic conditions generates dihydroisoxazole derivatives, which are intermediates for further functionalization .

Functionalization via Coupling Reactions

The ester group serves as a handle for cross-coupling and condensation reactions.

Applications :

Scientific Research Applications

Antiviral Activity

Research has indicated that isoxazole derivatives, including ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate, exhibit antiviral properties. For instance, studies have shown that compounds with similar structures can inhibit the replication of viruses such as influenza A . The nitrophenyl substitution may play a crucial role in enhancing the antiviral efficacy by improving binding affinity to viral proteins.

Anticancer Properties

Recent investigations into various isoxazole derivatives have demonstrated promising anticancer activities. For example, derivatives synthesized from this compound have been tested against different cancer cell lines, showing significant cytotoxic effects. These compounds are evaluated using assays like MTT and LDH to determine their effectiveness against specific cancer types .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, methods may include the reaction of ethyl acetoacetate with hydroxylamine followed by cyclization to form the isoxazole ring. The introduction of the nitrophenyl group can be achieved through electrophilic aromatic substitution reactions .

Functionalization Potential

The compound's structure allows for further functionalization, which can lead to the development of novel derivatives with enhanced biological activities or different properties suitable for various applications in drug design and materials science .

Electrochemical Behavior

Recent studies have explored the electrochemical properties of isoxazole derivatives, indicating that compounds like this compound can exhibit interesting redox behavior. This property can be harnessed in developing sensors or materials for energy storage applications .

Polymer Chemistry

The incorporation of isoxazole units into polymer matrices has been investigated for creating materials with enhanced thermal and mechanical properties. Such polymers could find applications in coatings, adhesives, and other industrial products where durability and stability are critical.

Case Study 1: Antiviral Efficacy

A study conducted on a series of isoxazole derivatives showed that those containing nitrophenyl groups had improved activity against influenza virus strains compared to their non-substituted counterparts. The compound exhibited an EC50 value in the nanomolar range, demonstrating its potential as a lead compound for antiviral drug development .

Case Study 2: Anticancer Activity

In vitro testing on lung cancer cell lines revealed that certain derivatives of this compound displayed significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance potency against specific cancer types .

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity . This compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nitro group at the phenyl ring distinguishes this compound from analogs with electron-donating or neutral substituents. Key comparisons include:

- Nitro vs. Methyl Groups: The nitro group increases molecular weight by ~31 g/mol compared to methyl-substituted analogs.

- Aromatic vs. Heteroaromatic Rings : Replacement of phenyl with thiophene (as in ) introduces sulfur, altering electronic properties and possibly enhancing π-π stacking in biological targets .

Yield Comparison :

- Nitro-substituted esters often exhibit moderate-to-high yields (e.g., 78–85% in carboxamide derivatives) due to the nitro group’s stabilizing effects during cyclization .

- Thiophene analogs show comparable yields (~78%) but may require additional purification steps due to sulfur-containing byproducts .

Stability and Reactivity

- Nitro Group Impact : The nitro group enhances electrophilicity at the phenyl ring, making the compound more reactive in nucleophilic aromatic substitution (NAS) or reduction reactions. However, it may also reduce thermal stability compared to methyl-substituted analogs .

- Ester Hydrolysis : The ethyl ester is hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/MeOH/H₂O), a step critical for synthesizing bioactive carboxamides .

Biological Activity

Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen. The presence of the nitrophenyl group enhances its potential for biological activity. The compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors like ethylacetoacetate and nitrophenyl derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Isoxazole derivatives are known to bind to enzymes and receptors, influencing various biochemical pathways. The compound's efficacy in modulating enzyme interactions makes it a candidate for drug development .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of isoxazole derivatives, including this compound. A series of related compounds demonstrated varying degrees of antibacterial and antifungal activities. For instance, some derivatives exhibited minimal inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria ranging from 72.8 to 150 μg/mL . The compound's structure suggests potential for similar antimicrobial effects.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The cytotoxicity was evaluated using standard assays, indicating that certain derivatives display selective toxicity against cancer cell lines while maintaining lower toxicity towards normal cells. For example, compounds derived from the same class showed EC50 values ranging from 0.235 to 34.483 mM, with some exhibiting excellent selectivity indices .

Case Studies and Research Findings

- Antiviral Activity : In a study focusing on antiviral properties, compounds similar to this compound were tested against influenza virus strains. The results indicated promising antiviral activity with EC50 values significantly lower than standard antiviral agents like ribavirin .

- Antibacterial Activity : Another research project synthesized a series of isoxazole derivatives and evaluated their antibacterial efficacy against clinical strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that several compounds exhibited potent antibacterial activity, suggesting that this compound could have similar effects .

Comparative Analysis of Biological Activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via cyclization or condensation reactions using precursors like substituted phenylacetylenes and nitrile oxides. Optimization involves adjusting catalysts (e.g., titanium-based catalysts ), solvents (e.g., THF for better solubility ), and temperature (80–120°C ranges are common ). Yield improvements may require iterative purification steps, such as column chromatography, to remove byproducts like unreacted nitroaromatic intermediates .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, with SHELX programs (e.g., SHELXL) enabling refinement of crystallographic data . 1H/13C-NMR is critical for verifying functional groups: the ethyl ester proton signals appear as a quartet at ~4.3 ppm, while the 3-nitrophenyl group shows aromatic protons between 7.5–8.5 ppm . IR spectroscopy can confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Store in airtight, light-resistant containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the ester group or nitro group reduction. Avoid humidity and prolonged exposure to oxygen, as these can degrade the isoxazole ring .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectral data and computational predictions for this compound?

- Contradictions between observed NMR shifts and DFT-calculated values may arise from solvent effects or conformational flexibility. Use polar solvents (e.g., DMSO-d₆) for NMR to mimic computational solvent models. Cross-validate with HSQC/HMBC experiments to assign ambiguous signals . For crystallographic disagreements (e.g., bond-length variations), refine data using restraints in SHELXL .

Q. What mechanistic insights explain the electronic effects of the 3-nitrophenyl substituent on the isoxazole ring’s reactivity?

- The electron-withdrawing nitro group decreases electron density on the isoxazole ring, making it less nucleophilic at the 4-carboxylate position. This effect can be quantified via Hammett substituent constants (σₚ ≈ 1.43 for nitro groups) and validated through computational studies (e.g., NBO analysis) . Reactivity trends are critical for designing derivatives for applications like enzyme inhibition or photophysical studies .

Q. What impurities are commonly observed during synthesis, and how can they be characterized?

- Byproducts include unreacted 3-nitrobenzaldehyde intermediates or regioisomeric isoxazoles. HPLC-MS with reverse-phase columns (C18) and LC-MS/MS can separate and identify impurities. For example, a mass shift of m/z +16 may indicate oxidation products .

Q. How does the compound’s solid-state packing (from SC-XRD) influence its physicochemical properties?

- Intermolecular interactions (e.g., π-π stacking between nitrophenyl groups or C–H···O hydrogen bonds) affect solubility and melting points. Analysis using Mercury software reveals packing motifs, which correlate with thermal stability (e.g., higher melting points for tightly packed crystals) .

Methodological Guidance

Q. What strategies are effective for scaling up the synthesis without compromising purity?

- Use flow chemistry to maintain consistent temperature and mixing, reducing side reactions. For workup, replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification . Monitor reaction progress via in-situ IR to terminate at optimal conversion .

Q. How can researchers validate the compound’s biological activity in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.